Cas no 3002465-24-6 ((2,3-Dichloro-6-fluorophenyl)(phenyl)methanol)

(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol 化学的及び物理的性質
名前と識別子
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- (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol
- 3002465-24-6
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- インチ: 1S/C13H9Cl2FO/c14-9-6-7-10(16)11(12(9)15)13(17)8-4-2-1-3-5-8/h1-7,13,17H
- InChIKey: HMKPGNKOIBZECR-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C(C1C=CC=CC=1)O)F)Cl
計算された属性
- 精确分子量: 270.0014485g/mol
- 同位素质量: 270.0014485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 4.1
(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB605617-250mg |
(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol; . |
3002465-24-6 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB605617-5g |
(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol; . |
3002465-24-6 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB605617-1g |
(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol; . |
3002465-24-6 | 1g |
€659.60 | 2024-07-19 |
(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
(2,3-Dichloro-6-fluorophenyl)(phenyl)methanolに関する追加情報
(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol (CAS No. 3002465-24-6): An Overview of Its Synthesis, Properties, and Applications
(2,3-Dichloro-6-fluorophenyl)(phenyl)methanol (CAS No. 3002465-24-6) is a versatile organic compound with a unique structure that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its dichlorofluorophenyl and phenyl groups attached to a methanol moiety, which confer it with distinct chemical and physical properties.
The synthesis of (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol has been the subject of several studies, with researchers exploring different methodologies to optimize yield and purity. One common approach involves the reaction of 2,3-dichloro-6-fluorobenzaldehyde with benzyl alcohol in the presence of a suitable catalyst. This method has been shown to yield high-purity (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol with minimal side products. Recent advancements in catalytic systems have further improved the efficiency and selectivity of this reaction, making it more viable for large-scale production.
The physical properties of (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol are of particular interest due to their implications for its potential applications. The compound is a colorless liquid at room temperature with a molecular weight of approximately 278.11 g/mol. It exhibits moderate solubility in polar solvents such as methanol and ethanol but is less soluble in non-polar solvents like hexane. The presence of the methanol group also imparts hydrophilic properties to the molecule, which can be advantageous in certain chemical processes.
In terms of chemical reactivity, (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol demonstrates notable characteristics. The dichlorofluorophenyl group is highly reactive and can participate in various substitution and elimination reactions. This reactivity makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly those used in pharmaceuticals and fine chemicals. Additionally, the methanol group can undergo esterification and etherification reactions, further expanding its utility as a building block in organic synthesis.
One of the most promising applications of (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol is in the pharmaceutical industry. Recent studies have shown that derivatives of this compound exhibit potent biological activities, including anti-inflammatory and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol demonstrated significant inhibition of tumor growth in vitro and in vivo models. These findings have sparked interest in further exploring the therapeutic potential of these compounds.
Beyond pharmaceuticals, (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol has also found applications in materials science. Its unique structure and reactivity make it an attractive candidate for the development of new materials with enhanced properties. For example, researchers have utilized this compound as a precursor for the synthesis of advanced polymers and coatings with improved thermal stability and mechanical strength. These materials have potential applications in industries such as aerospace and electronics.
The environmental impact of (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol is another area of ongoing research. While preliminary studies suggest that the compound is relatively stable under environmental conditions, there is a need for more comprehensive assessments to ensure its safe use and disposal. Researchers are currently investigating biodegradation pathways and potential ecological effects to provide a more complete understanding of its environmental behavior.
In conclusion, (2,3-Dichloro-6-fluorophenyl)(phenyl)methanol (CAS No. 3002465-24-6) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and reactivity make it an important intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as a valuable compound in modern chemistry.
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